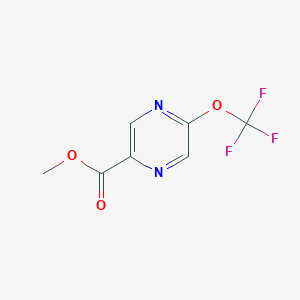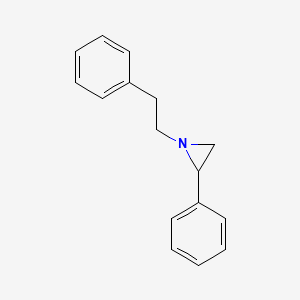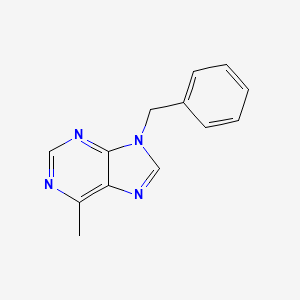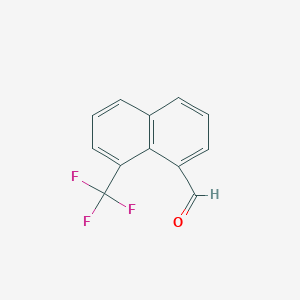![molecular formula C10H11ClN2S B11882742 2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)
2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a molecular formula of C10H11ClN2S and a molecular weight of 226.73 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable thieno[3,2-d]pyrimidine derivative with a cyclobutane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding thioethers.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex spiro compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Applications De Recherche Scientifique
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro linkage and the presence of the chloro and methyl groups contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Chloro-4’-methyl-5’H-spiro[cyclobutane-1,6’-thieno[2,3-d]pyrimidine]
- 2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine]
Uniqueness
2’-Chloro-4’-methyl-7’H-spiro[cyclobutane-1,6’-thieno[3,2-d]pyrimidine] is unique due to its specific spiro linkage and the presence of both chloro and methyl substituents. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C10H11ClN2S |
|---|---|
Poids moléculaire |
226.73 g/mol |
Nom IUPAC |
2-chloro-4-methylspiro[7H-thieno[3,2-d]pyrimidine-6,1'-cyclobutane] |
InChI |
InChI=1S/C10H11ClN2S/c1-6-8-7(13-9(11)12-6)5-10(14-8)3-2-4-10/h2-5H2,1H3 |
Clé InChI |
MMVFQRCIKDWPAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)Cl)CC3(S2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)

![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
![Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11882690.png)





![8-Chloro-[1,2,4]triazolo[1,5-A]quinoxalin-4-amine](/img/structure/B11882746.png)



